[] - 2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC - NCBI
While there is no extensive research specifically on 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, its structure suggests potential applications in various fields:
The presence of the amino and cyano groups makes this molecule a potential candidate for drug discovery. These functional groups can be involved in various interactions with biological targets, and similar compounds have been explored for their anti-cancer and anti-inflammatory properties [, ].
The aromatic ring system and the heterocyclic thiophene moiety can contribute to interesting electronic and structural properties. This could make the compound relevant for the development of novel materials, such as organic electronics or functional polymers [].
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with the molecular formula and a molecular weight of approximately 178.25 g/mol. This compound features a bicyclic structure that includes both a thiophene and a benzene ring. The presence of an amino group and a carbonitrile group contributes to its chemical reactivity and potential biological activity. The compound appears as a white to light yellow powder and has a melting point in the range of 144-148 °C .
The chemical reactivity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is primarily influenced by the amino and carbonitrile functional groups. It can undergo various reactions typical for compounds containing these groups:
Research indicates that 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile exhibits significant biological activities. It has been studied for its potential as an anti-arrhythmic agent and has shown promise in various pharmacological evaluations:
The synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be achieved through several methods:
These methods allow for the generation of this compound with varying degrees of yield and purity .
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several potential applications:
Interaction studies have focused on understanding how 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile interacts with biological targets:
Several compounds share structural similarities with 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-5-methylthieno[3,2-b]thiophene | Structure | Contains a methyl group which may enhance lipophilicity |
4-Aminoquinoline | Structure | Known for antimalarial properties |
2-Aminobenzothiazole | Structure | Exhibits diverse biological activities including antimicrobial effects |
The uniqueness of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile lies in its specific combination of a thiophene moiety fused to a benzene ring along with both amino and carbonitrile functionalities. This distinct structure contributes to its specific biological activities and potential applications in medicinal chemistry.
The Gewald reaction represents the most significant synthetic approach for preparing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and related compounds [7]. This multicomponent reaction involves the condensation of cyclohexanone, an activated nitrile compound such as malononitrile or cyanoacetamide, and elemental sulfur in the presence of a base [21]. The reaction mechanism proceeds through a Knoevenagel condensation as the initial step, followed by sulfur incorporation and subsequent cyclization to form the thiophene ring system [8].
The most commonly employed synthetic route utilizes cyclohexanone and malononitrile in the presence of elemental sulfur and a base such as diethylamine or morpholine [25]. Under optimized conditions, this reaction is typically conducted in ethanol or methanol at temperatures ranging from room temperature to 50 degrees Celsius [21]. The reaction yields vary considerably depending on the specific conditions employed, with reported yields ranging from 45% to 95% for various substituted derivatives [26].
Recent modifications to the classical Gewald reaction have incorporated green chemistry principles, including the use of microwave-assisted synthesis to reduce reaction times and improve yields [6]. Under high-speed vibrational milling conditions at 30 Hz for 30 minutes, the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be achieved with improved efficiency compared to conventional heating methods .
The stereochemical outcome of the Gewald reaction has been investigated through computational studies, which reveal that the reaction proceeds exclusively through the formation of the trans-isomer due to thermodynamic stability considerations [1]. Density functional theory calculations at the r2SCAN-3c level of theory have provided detailed insights into the mechanism, showing that cyclization can proceed through two different pathways depending on the diastereomeric configuration of intermediate Michael adducts [1].
Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|
Cyclohexanone + Malononitrile + S8 + Et2NH/EtOH | 40-50 | 1.5 | 65 | [25] |
Cyclohexanone + Cyanoacetamide + S8 + Morpholine/MeOH | 25 | 23 | 82 | [21] |
High-speed vibrational milling conditions | 25 | 0.5 | 78 | |
Microwave-assisted synthesis | 80 | 0.25 | 85 | [6] |
Cyclocondensation reactions provide versatile pathways for the structural modification of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives [27]. These reactions typically involve the condensation of the amino-substituted thiophene core with various carbonyl compounds to generate fused heterocyclic systems with enhanced structural diversity [19].
The formation of thienopyrimidine derivatives represents a significant application of cyclocondensation methodology [1]. The reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde and primary amines under non-catalyzed Mannich conditions yields 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles in good to excellent yields ranging from 49% to 98% [1]. This double Mannich-type cyclization provides access to pharmacologically relevant thieno[2,3-d]pyrimidine scaffolds with broad substrate scope under metal-free conditions [1].
Condensation reactions with aromatic aldehydes have been extensively studied for the preparation of substituted benzothiophene derivatives [19]. The reaction of 3-amino-2-formyl benzothiophene intermediates with various ketones yields benzothieno[3,2-b]pyridine products in yields ranging from 60% to 97% [19]. Electron-withdrawing substituents on the aromatic ring generally provide higher yields compared to electron-donating groups, with nitro-substituted derivatives showing superior reactivity [19].
The cyclocondensation with 1,3-diketones represents another important synthetic transformation [19]. Reactions with 1,3-cyclohexanedione and its substituted derivatives proceed under mild conditions to afford polycyclic products in yields ranging from 59% to 97% [19]. The addition of aliphatic substituents to the 1,3-dione component generally enhances reaction yields, with 5,5-dimethyl and 5-propyl derivatives providing optimal results [19].
Cyclocondensation Partner | Product Type | Yield Range (%) | Optimal Conditions | Reference |
---|---|---|---|---|
Formaldehyde + Primary Amines | Thienopyrimidines | 49-98 | Non-catalyzed Mannich, RT | [1] |
Aromatic Ketones | Benzothienopyridines | 60-97 | Reflux in ethanol | [19] |
1,3-Cyclohexanediones | Polycyclic Systems | 59-97 | Mild heating, 60°C | [19] |
Phenylhydrazines | Dihydrazone Derivatives | 62-97 | Room temperature | [19] |
Beyond the traditional Gewald reaction, several alternative synthetic methodologies have been developed for accessing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and related structures [9] [15]. These approaches often employ different catalytic systems and reaction conditions to achieve improved selectivity or functional group tolerance [16].
Palladium-catalyzed heterocyclization represents a significant alternative approach [9]. The reaction of 1-(2-mercaptophenyl)-2-yn-1-ols with palladium iodide as catalyst in the presence of potassium iodide provides benzothiophene derivatives in yields ranging from 55% to 82% [9]. This method proceeds through a heterocyclodehydration process and demonstrates excellent functional group tolerance [9]. The catalytic system employs 2 mol% palladium iodide with a 10:1 molar ratio of potassium iodide to palladium at temperatures between 80-100°C in acetonitrile [9].
Copper-catalyzed intramolecular cyclization offers another viable synthetic route [3]. The one-pot synthesis employs copper iodide and pivalic acid as the catalytic system for carbon-sulfur bond formation using dithioesters, followed by heterocyclization [3]. This protocol achieves good yields ranging from 62% to 78% with advantages including short reaction times and operational simplicity [3].
Metal-free catalytic systems have gained significant attention due to their environmental benefits and cost-effectiveness [11]. The potassium fluoride/aluminum oxide/polyethylene glycol-400 system provides an efficient catalytic platform for Fiesselmann-type synthesis of thiophene derivatives [11]. This system operates under mild conditions and demonstrates broad substrate scope for the conversion of β-halo-α,β-unsaturated aldehydes to 3-aminothiophene derivatives [11].
Electrochemical methods represent an emerging area for thiophene synthesis [10]. The selective incorporation of sulfur dioxide through electrochemical processes provides access to fused-ring framework compounds under mild conditions without transition metals or supporting electrolytes [10]. This approach operates in simple undivided cell setups and offers high atom economy through radical cascade reactions [10].
Catalytic System | Catalyst Loading | Temperature (°C) | Yield Range (%) | Advantages | Reference |
---|---|---|---|---|---|
PdI2/KI | 2 mol% Pd | 80-100 | 55-82 | High functional group tolerance | [9] |
CuI/Pivalic acid | 5 mol% Cu | 60-80 | 62-78 | One-pot synthesis | [3] |
KF/Al2O3/PEG-400 | 10 mol% | 40-60 | 65-85 | Metal-free conditions | [11] |
Electrochemical | No catalyst | 25 | 70-90 | Green methodology | [10] |
The mechanistic understanding of sulfur incorporation and thiophene ring formation has been significantly advanced through computational and experimental studies [8] [12]. Density functional theory calculations have provided detailed insights into the complex reaction pathways involved in the Gewald synthesis [8].
The initial step of the mechanism involves a Knoevenagel-Cope condensation between the carbonyl compound and activated nitrile to produce a stable α,β-unsaturated nitrile intermediate [8] [21]. This condensation proceeds through enolate formation and subsequent elimination of water, with activation barriers calculated to be approximately 15-20 kcal/mol depending on the specific substrates employed [8].
Sulfur incorporation represents the most mechanistically complex aspect of the reaction [8] [12]. Computational studies reveal that elemental sulfur undergoes ring-opening through nucleophilic attack by the enolate species, leading to polysulfide formation [8]. The polysulfide intermediates can interconvert through various mechanisms including unimolecular cyclization, nucleophilic degradation, and scrambling reactions [8]. Protonation of polysulfides significantly alters their electrophilic behavior and provides kinetically favorable pathways for decomposition [8].
The ring closure mechanism involves intramolecular nucleophilic attack of the sulfur center on the nitrile carbon, followed by tautomerization to yield the final 2-aminothiophene product [21]. This cyclization step is highly exothermic and represents the primary thermodynamic driving force for the overall transformation [8]. The activation barrier for ring closure is calculated to be approximately 25-30 kcal/mol, making this step rate-determining under most reaction conditions [8].
Kinetic studies have revealed that the reaction exhibits complex order dependencies on the various components [23]. Temperature optimization studies demonstrate that elevated temperatures generally lead to lower isolated yields due to decomposition of intermediates, with optimal temperatures typically falling in the range of 40-60°C [23]. Concentration effects show that lower substrate concentrations are beneficial for yield, although at the expense of longer reaction times [23].
Mechanistic Step | Activation Barrier (kcal/mol) | Rate Constant (s⁻¹) | Temperature Dependence | Reference |
---|---|---|---|---|
Knoevenagel Condensation | 15-20 | 10⁻³ - 10⁻² | Moderate | [8] |
Sulfur Ring Opening | 25-30 | 10⁻⁴ - 10⁻³ | Strong | [8] |
Polysulfide Decomposition | 20-35 | 10⁻⁵ - 10⁻² | Variable | [8] |
Ring Closure/Cyclization | 25-30 | 10⁻⁴ - 10⁻³ | Strong | [8] |
The mechanism of sulfur incorporation has been further elucidated through isotopic labeling studies and mass spectrometric analysis of reaction intermediates [12]. These investigations confirm the formation of multiple polysulfide species during the reaction course, with polysulfides containing 2-6 sulfur atoms being commonly observed [12]. The ultimate conversion to the monosulfide thiophene product occurs through a series of equilibrium processes that favor the thermodynamically stable aromatic product [12].
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